Due to its chirality, (R)-butane-1,3-diol can be used as a chiral pool starting material for the synthesis of other optically active compounds. These compounds are crucial in various fields like drug discovery and material science, where the 3D structure of a molecule can significantly impact its properties PubChem, (R)-butane-1,3-diol: .
Research suggests (R)-butane-1,3-diol might play a role in the biodegradation of certain pollutants. Studies have explored its potential use by microorganisms for the degradation of aromatic hydrocarbons, which are common environmental contaminants The antimycotic activity in vitro of five diols., E. Canuto et al., Journal of Applied Microbiology, (2004): .
Limited research indicates that (R)-butane-1,3-diol might have applications in the development of new materials. For instance, some studies have investigated its use as a component in the synthesis of polyesters with specific properties [US Patent Application 2013/0232322 (Aliphatic polyesters and methods for their preparation), M.A. Hillmyer et al.].
(R)-butane-1,3-diol is an organic compound characterized by the formula and is classified as a diol due to the presence of two alcohol functional groups. It is a chiral molecule, with the (R) enantiomer being particularly significant in various biological and industrial applications. This compound appears as a colorless, bittersweet liquid that is soluble in water, with a melting point of approximately -50 °C and a boiling point of 207.5 °C .
(R)-butane-1,3-diol can undergo several chemical transformations:
These reactions illustrate its utility in organic synthesis and industrial processes .
(R)-butane-1,3-diol exhibits notable biological activities. It has been shown to have hypoglycemic effects, making it relevant in metabolic studies. The compound can be converted into β-hydroxybutyrate, which serves as a substrate for brain metabolism. Additionally, it has been noted for its sedative and hypotensive properties comparable to ethanol, with the (R) enantiomer displaying enhanced activity .
Several methods exist for synthesizing (R)-butane-1,3-diol:
(R)-butane-1,3-diol has diverse applications across various fields:
Research indicates that (R)-butane-1,3-diol interacts with various biological systems. Studies have shown its potential to induce ketogenesis when esterified with fatty acids. This interaction is significant for metabolic regulation and energy production in cells. Furthermore, its sedative effects suggest interactions with neurotransmitter systems similar to those affected by ethanol .
Several compounds share structural similarities with (R)-butane-1,3-diol. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Butane-1,4-diol | C4H10O2 | Has hydroxyl groups at positions 1 and 4; used in polymer production. |
Propylene glycol | C3H8O2 | A common solvent and humectant; less viscous than butane-1,3-diol. |
Butane-2,3-diol | C4H10O2 | Different stereochemistry; used in organic synthesis. |
Ethylene glycol | C2H6O2 | A simpler diol; widely used as antifreeze and coolant. |
(R)-butane-1,3-diol stands out due to its specific chiral configuration and unique biological properties that differentiate it from these other compounds .
(R)-Butane-1,3-diol, formally designated as (R)-butane-1,3-diol or (R)-1,3-butanediol, belongs to the class of secondary alcohols and vicinal diols. Its structural formula is C₄H₁₀O₂, with two hydroxyl groups (-OH) positioned at the 1st and 3rd carbon atoms of a four-carbon chain. This configuration distinguishes it from other diols such as 1,4-butanediol (a primary diol) and 2,3-butanediol (a geminal diol).
The compound is also referred to as 1,3-butylene glycol or β-butylene glycol, though these terms are less prevalent in modern literature. Its IUPAC name adheres to systematic nomenclature, emphasizing the positions of hydroxyl groups and the longest continuous carbon chain.
The study of diols dates to the early 19th century, when stereochemistry began to emerge as a distinct field. Key milestones include:
The (R)-enantiomer of 1,3-butanediol exhibits distinct stereochemical properties:
Property | Value | Reference |
---|---|---|
Optical Activity | [α]²¹/D 31.0° (c = 1 in EtOH) | |
Melting Point | 0.07°C (estimated) | |
Boiling Point | 107–110°C (23 mmHg) | |
Density | 1.005 g/cm³ at 25°C |
Its stereochemistry is pivotal in biological contexts, as the (R)-form shows greater activity in metabolic pathways compared to the racemic mixture. For example, (R)-1,3-butanediol is a precursor to β-hydroxybutyrate, a ketone body metabolized by the brain during fasting.
Recent advancements focus on biotechnological production and catalytic functionalization:
Biotechnological Routes:
Catalytic Functionalization:
(R)-Butane-1,3-diol exists as a chiral molecule with a single stereocenter at the second carbon atom. Its structure is distinct from other butanediol isomers:
Isomer | Hydroxyl Positions | Classification |
---|---|---|
1,3-Butanediol | 1 and 3 | Vicinal diol |
1,4-Butanediol | 1 and 4 | Terminal diol |
2,3-Butanediol | 2 and 3 | Geminal diol |
The (R)-enantiomer adopts a right-handed configuration, contrasting with the (S)-form.
Key properties influencing its industrial use include:
Property | Value | Reference |
---|---|---|
Solubility | Fully miscible in water | |
Vapor Pressure | 0.06 mmHg at 20°C | |
Flash Point | 250°F | |
Refractive Index | 1.44 (25°C) |
Its hygroscopic nature necessitates storage under inert atmospheres.
Three primary routes dominate:
Hydrogenolysis of 3-Hydroxybutanal:
$$
\text{CH}3\text{CH(OH)CH}2\text{CHO} + \text{H}2 \rightarrow \text{CH}3\text{CH(OH)CH}2\text{CH}2\text{OH}
$$
Catalysts: Platinum or nickel-based systems yield racemic mixtures.
Dehydration of 1,3-Butanediol:
$$
\text{CH}3\text{CH(OH)CH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CH-CH}=\text{CH}2 + 2\text{H}2\text{O}
$$
Applications: Produces 1,3-butadiene for polymer synthesis.
Microbial pathways offer enantiopure (R)-1,3-butanediol:
Strain | Pathway | Yield (g/L) | Reference |
---|---|---|---|
Cupriavidus necator | 4-Hydroxybutyrate → β-hydroxybutyrate | 2.97 | |
E. coli | 3-Hydroxybutyraldehyde → 1,3-BDO | 1.8 |
Key Challenges:
(R)-1,3-Butanediol serves as a precursor to β-lactam antibiotics (e.g., carbapenems) and insecticides. Its role in ketogenesis makes it valuable in metabolic studies.
While less prominent than 1,4-butanediol in polyurethane production, (R)-1,3-butanediol’s stereochemistry enables specialized polymers with tailored mechanical properties.
The (R)-enantiomer exhibits superior bioactivity:
Property | (R)-1,3-BDO | Racemic Mixture | |
---|---|---|---|
Sedative Effect | Enhanced | Reduced | |
Hypoglycemic Action | More potent | Less effective |
Recent organocatalytic methods enable selective transformations:
Catalyst | Reaction | Selectivity | Reference |
---|---|---|---|
Boron-based catalysts | Esterification | >90% ee | |
Photoredox systems | Oxidation to ketones | High yield |
Irritant